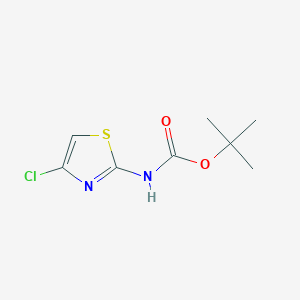

Tert-butyl 4-chlorothiazol-2-ylcarbamate

Übersicht

Beschreibung

Tert-butyl 4-chlorothiazol-2-ylcarbamate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-chlorothiazol-2-ylcarbamate typically involves the reaction of 4-chlorothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

4-Chlorothiazole+tert-Butyl chloroformate→(4-Chloro-thiazol-2-yl)-carbamic acid tert-butyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-chlorothiazol-2-ylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted thiazole derivatives.

Hydrolysis: The major product is (4-Chloro-thiazol-2-yl)-carbamic acid.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Tert-butyl 4-chlorothiazol-2-ylcarbamate has been investigated for its antimicrobial properties. Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal activities. The incorporation of the tert-butyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes, thus increasing its efficacy against various pathogens .

Potential as a Drug Candidate

The compound's structural features make it a candidate for further modification to enhance biological activity. Research indicates that derivatives of thiazole compounds can act as inhibitors of specific enzymes or receptors involved in disease processes, such as cancer and inflammation. The chlorothiazole moiety is particularly noteworthy for its ability to interact with biological targets, making it a promising scaffold in drug design .

Agricultural Applications

Pesticide Development

this compound has potential applications in agrochemicals, particularly as an active ingredient in pesticides. Its thiazole structure is known for conferring herbicidal properties, which can be utilized to develop effective herbicides that target specific weed species while minimizing harm to crops .

Fungicidal Properties

The compound has also been studied for its fungicidal activity against various plant pathogens. The introduction of the chlorothiazole group enhances the compound's ability to disrupt fungal cell membranes, providing a mechanism for controlling fungal diseases in crops .

Material Science

Polymer Additives

In material science, this compound can be used as an additive in polymer formulations. Its unique chemical properties can enhance the thermal stability and mechanical strength of polymers. Research indicates that incorporating thiazole derivatives into polymer matrices can improve resistance to environmental degradation and prolong material lifespan .

Synthesis of Novel Materials

The compound can serve as a building block for synthesizing novel materials with tailored properties. Its reactivity allows for various functionalization strategies, enabling the development of materials with specific characteristics suitable for applications in electronics and coatings .

Case Studies and Research Findings

| Study | Findings | Application Area |

|---|---|---|

| Study on Antimicrobial Activity | Demonstrated significant antibacterial effects against E. coli and S. aureus strains | Medicinal Chemistry |

| Pesticide Efficacy Testing | Showed effective control over common agricultural weeds with minimal phytotoxicity | Agriculture |

| Polymer Modification Research | Enhanced thermal stability and mechanical properties in polymer composites | Material Science |

Wirkmechanismus

The mechanism of action of Tert-butyl 4-chlorothiazol-2-ylcarbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazole: A basic heterocyclic compound with a similar ring structure.

4-Bromothiazole: A thiazole derivative with a bromine atom instead of chlorine.

Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.

Uniqueness

Tert-butyl 4-chlorothiazol-2-ylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it suitable for various applications in medicinal and industrial chemistry.

Biologische Aktivität

Tert-butyl 4-chlorothiazol-2-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from 2-amino-4-chlorothiazole. The compound can be synthesized efficiently through acylation reactions using various acylating agents. The reaction conditions often include the use of base catalysts and solvents like THF or dichloromethane, which facilitate the formation of the desired carbamate derivative.

Antiviral Properties

Research indicates that compounds containing the thiazole moiety exhibit broad-spectrum antiviral activity. For instance, derivatives of thiazolides, which include structures similar to this compound, have shown efficacy against viruses such as hepatitis B, hepatitis C, and influenza A. Notably, nitazoxanide, a thiazolide, has demonstrated an IC50 value of approximately 3.3 μM against H1N1 influenza virus, highlighting the potential of thiazole derivatives in antiviral therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known to possess antibacterial and antifungal activities. For example, studies on structurally related compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound could exhibit similar properties .

Structure-Activity Relationship (SAR)

The SAR of thiazole derivatives indicates that the presence of electron-withdrawing groups, such as chlorine at the 4-position, enhances biological activity while also improving pharmacokinetic properties. The stability and reactivity of the thiazole ring system are crucial for its interaction with biological targets .

| Property | Effect |

|---|---|

| Chlorine Substitution | Enhances antimicrobial activity |

| Thiazole Ring | Essential for antiviral and antibacterial effects |

| Carbamate Group | Improves solubility and bioavailability |

Case Studies

- Antiviral Activity Against Influenza A : In a study focusing on nitazoxanide analogs, it was found that structural modifications at the thiazole ring significantly affected antiviral potency. Compounds similar to this compound were shown to retain efficacy against H1N1 strains .

- Antibacterial Screening : A series of thiazole derivatives were evaluated for their antibacterial properties against common pathogens. Compounds with similar structural motifs demonstrated promising results, indicating that this compound may also possess significant antibacterial activity .

- Mechanistic Studies : Research into the mechanisms of action for thiazole derivatives has revealed that they may inhibit viral replication by targeting specific enzymes involved in viral life cycles. This suggests a potential therapeutic role for this compound in treating viral infections .

Eigenschaften

IUPAC Name |

tert-butyl N-(4-chloro-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRSEOPYCBAJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301168129 | |

| Record name | Carbamic acid, N-(4-chloro-2-thiazolyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-09-6 | |

| Record name | Carbamic acid, N-(4-chloro-2-thiazolyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-chloro-2-thiazolyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (4-chlorothiazol-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.